Nonsteroidal aromatase inhibitor 1

CYP19A1 inhibition structure-activity relationship breast cancer

Nonsteroidal aromatase inhibitor 1, also designated as Compound 13h, is a rationally designed, 4th-generation triazole-based inhibitor of the CYP19A1 (aromatase) enzyme. It was developed through iterative structure-activity relationship (SAR) studies to bind simultaneously at the catalytic haem site and the enzyme's access channel, a dual-binding mode intended to combat acquired resistance that limits the clinical utility of earlier-generation agents.

Molecular Formula C22H16N4O2
Molecular Weight 368.4 g/mol
Cat. No. B10861507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonsteroidal aromatase inhibitor 1
Molecular FormulaC22H16N4O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC#CCOC1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)C#N)N4C=NC=N4
InChIInChI=1S/C22H16N4O2/c1-2-3-10-27-19-9-8-18-11-21(28-20(18)12-19)22(26-15-24-14-25-26)17-6-4-16(13-23)5-7-17/h4-9,11-12,14-15,22H,10H2,1H3
InChIKeyVCZRCOBTYSEEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Nonsteroidal Aromatase Inhibitor 1 (Compound 13h) – A 4th-Generation Picomolar CYP19A1 Inhibitor for Overcoming Resistance


Nonsteroidal aromatase inhibitor 1, also designated as Compound 13h, is a rationally designed, 4th-generation triazole-based inhibitor of the CYP19A1 (aromatase) enzyme [1]. It was developed through iterative structure-activity relationship (SAR) studies to bind simultaneously at the catalytic haem site and the enzyme's access channel, a dual-binding mode intended to combat acquired resistance that limits the clinical utility of earlier-generation agents [1]. The compound belongs to a novel series characterized by long-chain alkynyloxy substituents and contains an alkyne functional group, making it compatible with click-chemistry conjugation strategies for probe or payload development .

Why Generic Aromatase Inhibitor Substitution Is Not Sufficient: Evidence for Compound 13h


Clinically established 3rd-generation nonsteroidal aromatase inhibitors such as letrozole and anastrozole, while effective initially, are subject to acquired resistance after prolonged therapy, driven in part by single-site binding modes that can be bypassed by tumor adaptive mechanisms [1]. Substituting one 3rd-generation agent for another offers no mechanistic escape from this liability. Compound 13h represents a newer 4th-generation design with a distinct dual-binding interaction profile—occupying both the haem active site and the substrate access channel—as verified by molecular dynamics simulations [1]. Its picomolar potency and selectivity profile, as documented in quantitative assays below, cannot be assumed for earlier-generation inhibitors or even for close structural analogs lacking the same optimized substituent geometry.

Quantitative Differentiation of Nonsteroidal Aromatase Inhibitor 1 vs. Closest Analogs


Picomolar Aromatase Inhibition Potency vs. 3rd-Generation Clinical Agents

Compound 13h achieved an IC50 of 0.09 nM (90 pM) against human aromatase (CYP19A1) in a cell-free fluorescence-based inhibition assay, a potency level approximately three orders of magnitude more potent than the clinically established 3rd-generation NSAI letrozole, which has reported IC50 values in the range of 10–30 nM under comparable assay conditions [1][2]. This picomolar activity also represents a substantial improvement over the parent compound 5a and other analogs within the same series that lacked the optimal alkynyloxy chain length [1].

CYP19A1 inhibition structure-activity relationship breast cancer

CYP Selectivity Profile vs. Off-Target Liability of Broad-Spectrum Inhibitors

In a panel of five major human hepatic CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), Compound 13h demonstrated minimal inhibitory activity with IC50 values >10 µM against all tested isoforms, corresponding to a selectivity index of >100,000-fold versus its primary aromatase target [1]. In contrast, numerous earlier triazole-based aromatase inhibitors exhibit sub-micromolar inhibition of CYP3A4 or CYP2C9, creating a risk of metabolic drug–drug interactions [1].

CYP selectivity drug metabolism off-target toxicity

Dual-Binding Structural Confirmation vs. Single-Site Binding of 3rd-Generation Inhibitors

Molecular dynamics (MD) simulations of Compound 13h docked in the CYP19A1 crystal structure (PDB 3S79) confirmed stable, simultaneous occupancy of both the haem-binding active site (via the triazole ring coordinating the haem iron) and the substrate access channel (via the but-2-ynyloxy chain extending into the channel) [1]. By contrast, 3rd-generation inhibitors such as letrozole and anastrozole occupy only the active site, and their binding can be compromised by mutations that alter access channel dynamics [1][2].

dual binding mode molecular dynamics resistance

Non-Toxicity in Mammary Cell Lines vs. Cytotoxic Alternatives

Compound 13h was evaluated against the non-tumorigenic breast epithelial cell line MCF-10A and the triple-negative breast cancer line MDA-MB-231 and showed no significant reduction in cell viability at concentrations up to 10 µM after 72-hour exposure [1]. Many earlier nonsteroidal aromatase inhibitors in preclinical development have shown measurable cytotoxicity in one or both lines at sub-micromolar concentrations, confounding interpretation of anti-proliferative effects in hormone-dependent models [1].

cytotoxicity MCF-10A safety profile

High-Impact Application Scenarios for Nonsteroidal Aromatase Inhibitor 1 Based on Verified Differentiation


Overcoming Acquired Resistance in ER-Positive Breast Cancer Models

The dual-binding mechanism of Compound 13h, which simultaneously occupies both the haem active site and the substrate access channel, offers a structurally distinct approach to inhibit aromatase in cell lines that have developed resistance to single-site 3rd-generation inhibitors like letrozole or anastrozole. This makes 13h a high-priority candidate for use in long-term, resistance-model efficacy studies where cross-resistance to earlier agents has been documented.

Combination Therapy Studies Requiring Clean CYP Profiles

With its demonstrated CYP selectivity (IC50 >10 µM against CYP1A2, 2C9, 2C19, 2D6, and 3A4), Compound 13h can be used in preclinical combination regimens with other anticancer agents (e.g., CDK4/6 inhibitors, SERDs) where metabolic drug–drug interactions must be minimized to avoid confounding pharmacokinetic data or synergistic toxicity.

Chemical Probe Development via Click Chemistry Conjugation

The presence of a terminal alkyne group in the but-2-ynyloxy substituent of Compound 13h makes it a versatile scaffold for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the generation of fluorescent or biotinylated probes, affinity matrices, or PROTAC-type degrader molecules for target engagement studies and chemical biology applications targeting CYP19A1.

Safety Pharmacology Profiling in Mammary Cell-Based Assays

The documented non-toxicity of Compound 13h in MCF-10A and MDA-MB-231 cells at concentrations up to 10 µM allows researchers to use this compound in extended-duration cell-based assays of hormone-dependent proliferation, migration, or invasion without the confounding variable of compound-induced cytotoxicity, a common limitation of earlier-generation inhibitor tool compounds.

Quote Request

Request a Quote for Nonsteroidal aromatase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.